molecular formula C18H15N3O4 B11290656 3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11290656
M. Wt: 337.3 g/mol
InChI Key: PIECOHGYFNFROZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(3-Hydroxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(3-Methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,4-dioxo-N-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-25-14-9-5-8-13(10-14)21-17(23)15(11-19-18(21)24)16(22)20-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,24)(H,20,22)

InChI Key

PIECOHGYFNFROZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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